VU 0364439

Description

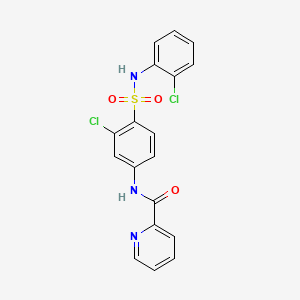

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[3-chloro-4-[(2-chlorophenyl)sulfamoyl]phenyl]pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl2N3O3S/c19-13-5-1-2-6-15(13)23-27(25,26)17-9-8-12(11-14(17)20)22-18(24)16-7-3-4-10-21-16/h1-11,23H,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXHCGJXBIHHIEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NS(=O)(=O)C2=C(C=C(C=C2)NC(=O)C3=CC=CC=N3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl2N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20677379 | |

| Record name | N-{3-Chloro-4-[(2-chlorophenyl)sulfamoyl]phenyl}pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246086-78-1 | |

| Record name | N-{3-Chloro-4-[(2-chlorophenyl)sulfamoyl]phenyl}pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Molecular Choreography of VU0364439: A Technical Guide to its Action as a Positive Allosteric Modulator of mGluR4

For Researchers, Scientists, and Drug Development Professionals

Core Summary

VU0364439 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), a Class C G-protein coupled receptor (GPCR). This technical guide provides a comprehensive overview of the mechanism of action of VU0364439, detailing its molecular interactions, downstream signaling consequences, and the experimental methodologies used for its characterization. Quantitative data are presented for comparative analysis, and key experimental workflows and signaling pathways are visualized to facilitate a deeper understanding of this important research tool.

Mechanism of Action: A Positive Allosteric Modulator of mGluR4

VU0364439 exerts its effects not by directly activating the mGluR4 receptor, but by binding to a topographically distinct allosteric site. This binding event induces a conformational change in the receptor that enhances its sensitivity to the endogenous ligand, glutamate. This positive allosteric modulation results in a potentiation of the receptor's response to glutamate, leading to an amplified downstream signal.

Key Characteristics:

-

Molecular Target: Metabotropic Glutamate Receptor 4 (mGluR4)

-

Mechanism: Positive Allosteric Modulation (PAM)

-

Effect: Potentiates the response of mGluR4 to glutamate.

Quantitative Pharmacological Profile

The potency of VU0364439 as an mGluR4 PAM has been quantified in vitro. The following table summarizes the key pharmacological parameter.

| Parameter | Species | Value | Assay Type |

| EC50 | Human | 19.8 nM[1] | Calcium Mobilization Assay[1] |

Note: The pharmacokinetic properties of VU0364439 have been described as suboptimal for in vivo applications, limiting its use primarily to in vitro studies.[1]

Signaling Pathways Modulated by VU0364439

As a member of the group III metabotropic glutamate receptors, mGluR4 is canonically coupled to the Gi/o signaling pathway. Activation of this pathway, potentiated by VU0364439 in the presence of glutamate, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

The following diagram illustrates the canonical signaling pathway of mGluR4 and the modulatory role of VU0364439.

Experimental Protocols

The characterization of VU0364439 as an mGluR4 PAM relies on specific in vitro assays. A detailed methodology for a key functional assay is provided below.

Calcium Mobilization Assay

This assay is used to determine the functional potency of VU0364439 by measuring changes in intracellular calcium concentration following receptor activation. Since mGluR4 is a Gi/o-coupled receptor and does not directly signal through calcium mobilization, a common technique involves co-expressing the receptor with a promiscuous G-protein, such as Gα16 or a chimeric G-protein like Gαqi5. These G-proteins couple the Gi/o-activated receptor to the phospholipase C (PLC) pathway, leading to the release of intracellular calcium.

Protocol Outline:

-

Cell Culture and Transfection:

-

HEK293 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cells are transiently co-transfected with plasmids encoding human mGluR4 and a promiscuous G-protein (e.g., Gα16 or Gαqi5) using a suitable transfection reagent.

-

-

Cell Plating:

-

Transfected cells are seeded into 384-well black-walled, clear-bottom assay plates and incubated for 24 hours.

-

-

Dye Loading:

-

The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (HBSS with 20 mM HEPES) for 1 hour at 37°C.

-

-

Compound Addition and Fluorescence Reading:

-

The plate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument.

-

A baseline fluorescence reading is established.

-

VU0364439 is added at various concentrations, followed by the addition of a sub-maximal concentration (EC20) of glutamate.

-

Changes in fluorescence, corresponding to changes in intracellular calcium, are monitored over time.

-

-

Data Analysis:

-

The increase in fluorescence is calculated as the peak fluorescence minus the baseline fluorescence.

-

The data are normalized to the response of a maximal glutamate concentration.

-

The EC50 value for VU0364439 is determined by fitting the concentration-response data to a four-parameter logistic equation.

-

The following diagram illustrates the workflow of the calcium mobilization assay.

References

VU0364439: A Technical Guide to a Potent mGluR4 Positive Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0364439 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). Identified through a high-throughput screening campaign, this small molecule, belonging to the 4-(phenylsulfamoyl)phenylacetamide chemical series, has demonstrated significant potential as an in vitro tool compound for studying the therapeutic relevance of mGluR4 modulation in various central nervous system (CNS) disorders. This technical guide provides a comprehensive overview of VU0364439, including its pharmacological properties, key experimental protocols for its characterization, and the associated signaling pathways. While its suboptimal pharmacokinetic profile limits its utility in vivo, VU0364439 remains a valuable research tool for elucidating the role of mGluR4.

Core Pharmacological Data

The quantitative pharmacological profile of VU0364439 is summarized below. The data highlights its high potency and efficacy at the human mGluR4 receptor.

| Parameter | Value | Species | Assay Type | Reference |

| Potency (EC50) | 19.8 nM | Human | Calcium Mobilization | [1] |

| Efficacy (% of (-)-PHCCC) | 102.3% | Human | Calcium Mobilization | [1] |

| Fold Shift | 11.8-fold | Human | Glutamate CRC | [1] |

Table 1: In Vitro Pharmacology of VU0364439 at the Human mGluR4 Receptor.

Selectivity Profile

The selectivity of VU0364439 was assessed against other metabotropic glutamate receptors. The compound demonstrates a favorable selectivity profile for mGluR4.

| Receptor Subtype | Activity |

| mGluR1 | Inactive |

| mGluR2 | Inactive |

| mGluR3 | Inactive |

| mGluR5 | Inactive |

| mGluR6 | Not Reported |

| mGluR7 | Inactive |

| mGluR8 | Inactive |

Table 2: Selectivity Profile of VU0364439 Against Other mGluR Subtypes. Data indicates a lack of significant potentiation or antagonist activity at the tested receptors.

Pharmacokinetic Properties

In vitro pharmacokinetic evaluation of VU0364439 revealed properties that are not ideal for in vivo applications, particularly in terms of metabolic stability.

| Parameter | Value | Species | Assay Type |

| Microsomal Clearance (Clint) | >139 µL/min/mg | Human | Liver Microsomes |

| Microsomal Clearance (Clint) | 113 µL/min/mg | Rat | Liver Microsomes |

Table 3: In Vitro Pharmacokinetic Profile of VU0364439. The high clearance values suggest rapid metabolism, limiting systemic exposure.

Signaling Pathways and Experimental Workflows

mGluR4 Signaling Pathway

Activation of the mGluR4 receptor, a Gi/o-coupled GPCR, primarily leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. As a positive allosteric modulator, VU0364439 enhances the response of mGluR4 to its endogenous ligand, glutamate, thereby amplifying this downstream signaling cascade.

Experimental Workflow for In Vitro Characterization

The characterization of VU0364439 as an mGluR4 PAM involves a series of in vitro assays to determine its potency, efficacy, and selectivity. A typical workflow is outlined below.

Experimental Protocols

Calcium Mobilization Assay for Potency and Efficacy Determination

This assay is used to determine the potency (EC50) and efficacy of mGluR4 PAMs by measuring changes in intracellular calcium concentration.

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably co-expressing human mGluR4 (h-mGluR4) and a chimeric G-protein (Gqi5).

-

Plating: Cells are seeded into 384-well black-walled, clear-bottom plates at a density of 20,000 cells per well in DMEM supplemented with 10% dialyzed fetal bovine serum, 20 mM HEPES, and 1% penicillin/streptomycin. Plates are incubated overnight at 37°C in a 5% CO2 atmosphere.

-

Dye Loading: The cell culture medium is removed, and cells are incubated with 20 µL of 1 µM Fluo-4 AM dye in assay buffer (Hank's Balanced Salt Solution, 20 mM HEPES, and 2.5 mM probenecid) for 1 hour at 37°C.

-

Compound Addition and Measurement:

-

The dye solution is removed, and 20 µL of assay buffer is added to each well.

-

A baseline fluorescence reading is taken using a fluorescence plate reader (e.g., FLIPR or FDSS).

-

VU0364439 is added at various concentrations, and the plate is incubated for 2-5 minutes.

-

An EC20 concentration of glutamate is added to stimulate the receptor.

-

Changes in fluorescence, corresponding to intracellular calcium levels, are measured.

-

-

Data Analysis: Concentration-response curves are generated using non-linear regression to determine the EC50 value. Efficacy is often expressed as a percentage of the maximal response induced by a reference PAM, such as (-)-PHCCC.

Glutamate Concentration-Response Curve (CRC) for Fold-Shift Analysis

This experiment quantifies the extent to which the PAM potentiates the action of the endogenous agonist, glutamate.

-

Procedure: The calcium mobilization assay protocol is followed, with a key modification:

-

Instead of a single EC20 concentration of glutamate, a full concentration-response curve for glutamate is generated in the presence of a fixed concentration of VU0364439 (e.g., 10 µM).

-

A parallel glutamate concentration-response curve is generated in the absence of the PAM (vehicle control).

-

-

Data Analysis: The EC50 values for glutamate in the presence and absence of VU0364439 are calculated. The fold-shift is determined by dividing the glutamate EC50 in the absence of the PAM by the glutamate EC50 in the presence of the PAM.

In Vitro Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes.

-

Reaction Mixture:

-

Liver microsomes (human or rat)

-

NADPH regenerating system (to initiate the metabolic reaction)

-

Phosphate buffer (pH 7.4)

-

VU0364439 (at a fixed concentration, e.g., 1 µM)

-

-

Procedure:

-

VU0364439 is incubated with the reaction mixture (excluding the NADPH regenerating system) for a short pre-incubation period at 37°C.

-

The reaction is initiated by the addition of the NADPH regenerating system.

-

Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

The reaction in each aliquot is quenched by adding a cold organic solvent (e.g., acetonitrile).

-

Samples are centrifuged to pellet the protein, and the supernatant is analyzed.

-

-

Analysis: The concentration of the parent compound (VU0364439) remaining at each time point is quantified using liquid chromatography-mass spectrometry (LC-MS/MS).

-

Data Calculation: The rate of disappearance of the compound is used to calculate the intrinsic clearance (Clint).

Conclusion

VU0364439 is a highly potent and selective positive allosteric modulator of mGluR4. Its well-characterized in vitro pharmacological profile makes it an excellent tool for basic research aimed at understanding the physiological and pathophysiological roles of mGluR4. While its pharmacokinetic properties are not conducive to in vivo studies, the data and methodologies associated with its characterization provide a valuable foundation for the development of future generations of mGluR4 PAMs with improved drug-like properties for potential therapeutic applications.

References

The Discovery and Development of VU0364439: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0364439 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). This document provides a comprehensive technical guide on the discovery, history, and development of VU0364439, with a focus on its pharmacological properties and the experimental methodologies used in its characterization. While VU0364439 has demonstrated significant utility as an in vitro tool compound for studying the role of mGluR4 in neurotransmission, its development has been hampered by suboptimal pharmacokinetic properties, limiting its application in in vivo studies.

Introduction to mGluR4 and the Rationale for PAMs

The metabotropic glutamate receptors (mGluRs) are a family of G-protein coupled receptors (GPCRs) that modulate synaptic transmission and neuronal excitability in the central nervous system. mGluR4, a member of the Group III mGluRs, is coupled to Gi/o proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade ultimately modulates neurotransmitter release.

Given its localization in presynaptic terminals of key brain regions, mGluR4 has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders, including Parkinson's disease and anxiety disorders. The development of positive allosteric modulators offers a more nuanced therapeutic approach compared to orthosteric agonists. PAMs do not directly activate the receptor but rather enhance the affinity and/or efficacy of the endogenous ligand, glutamate. This mechanism preserves the spatial and temporal dynamics of natural synaptic transmission and can lead to improved selectivity and a better side-effect profile.

Discovery and History of VU0364439

VU0364439, with the chemical name N-[3-Chloro-4-[[(2-chlorophenyl)amino]sulfonyl]phenyl]-2-pyridinecarboxamide, was identified through research efforts at the Vanderbilt Center for Neuroscience Drug Discovery (VCNDD), a leading center for the discovery of novel modulators of GPCRs. The development of VU0364439 arose from a broader medicinal chemistry campaign to identify and optimize selective PAMs for mGluR4.

Physicochemical and Pharmacological Properties

The key properties of VU0364439 are summarized in the tables below.

Table 1: Physicochemical Properties of VU0364439

| Property | Value |

| IUPAC Name | N-[3-Chloro-4-[[(2-chlorophenyl)amino]sulfonyl]phenyl]-2-pyridinecarboxamide |

| CAS Number | 1246086-78-1 |

| Molecular Formula | C₁₈H₁₃Cl₂N₃O₃S |

| Molecular Weight | 422.29 g/mol |

| Appearance | Crystalline solid |

| Solubility | Soluble in DMSO |

Table 2: In Vitro Pharmacological Profile of VU0364439

| Parameter | Species | Value |

| EC₅₀ (mGluR4 Potentiation) | Human | 19.8 nM[1][2] |

| Selectivity | - | High selectivity for mGluR4 over other mGluR subtypes |

| Mechanism of Action | - | Positive Allosteric Modulator |

Experimental Protocols

Detailed experimental protocols for the characterization of VU0364439 are not available in a single primary source. However, based on standard methodologies for evaluating mGluR PAMs, the following outlines the likely experimental approaches.

In Vitro Potency and Selectivity Assays

Objective: To determine the potency of VU0364439 in potentiating the response of mGluR4 to glutamate and to assess its selectivity against other mGluR subtypes.

Methodology: Calcium Mobilization Assay in Recombinant Cell Lines

-

Cell Culture: Stably transfected Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells expressing the human mGluR4 receptor are cultured in appropriate media.

-

Fluorescent Dye Loading: Cells are plated in 96- or 384-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution.

-

Compound Addition: A range of concentrations of VU0364439 is added to the wells, followed by a sub-maximal (EC₂₀) concentration of glutamate.

-

Signal Detection: Changes in intracellular calcium are measured using a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Data Analysis: The potentiation of the glutamate response by VU0364439 is calculated, and the EC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

-

Selectivity Profiling: The same assay is performed using cell lines expressing other mGluR subtypes (mGluR1-3, 5-8) to assess the selectivity of VU0364439.

Mechanism of Action Studies

Objective: To confirm that VU0364439 acts as a positive allosteric modulator.

Methodology: Glutamate Concentration-Response Curve Shift Assay

-

Assay Setup: The calcium mobilization assay is performed as described above.

-

Experimental Design: A full concentration-response curve for glutamate is generated in the absence and presence of a fixed concentration of VU0364439 (typically at or near its EC₅₀).

-

Data Analysis: The potentiation by VU0364439 will manifest as a leftward shift in the glutamate concentration-response curve, indicating an increase in glutamate potency. The lack of activity in the absence of glutamate confirms its identity as a PAM and not an agonist.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of mGluR4 and a typical experimental workflow for characterizing a PAM like VU0364439.

Caption: mGluR4 Signaling Pathway.

Caption: Generalized Drug Discovery Workflow.

Conclusion

VU0364439 is a valuable research tool that has contributed to the understanding of mGluR4 pharmacology. Its high potency and selectivity make it an excellent in vitro probe for dissecting the roles of this receptor in cellular and synaptic function. However, the development of VU0364439 for in vivo applications has been limited by its pharmacokinetic properties. Future efforts in the field will likely focus on developing mGluR4 PAMs with improved drug-like properties to fully validate the therapeutic potential of targeting this receptor.

References

In-Depth Technical Guide: Selectivity Profile of VU0364439 for Glutamate Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0364439 is a potent and highly selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). As a member of the Group III mGluRs, mGluR4 is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating neurotransmitter release. Its activation is a promising therapeutic strategy for a variety of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the selectivity profile of VU0364439, detailing its activity across various glutamate receptor subtypes. The information presented herein is intended to support further research and drug development efforts targeting the mGluR4 receptor.

Data Presentation: Quantitative Selectivity Profile of VU0364439

The following table summarizes the quantitative data on the potency and selectivity of VU0364439 at human metabotropic glutamate receptors. The data has been compiled from various in vitro pharmacological studies.

| Receptor Subtype | Mode of Action | Potency (EC₅₀/IC₅₀) | Reference |

| mGluR4 | Positive Allosteric Modulator (PAM) | 19.8 nM | |

| mGluR1 | No significant activity | > 10 µM | Inferred from selectivity statements |

| mGluR2 | No significant activity | > 10 µM | Inferred from selectivity statements |

| mGluR3 | No significant activity | > 10 µM | Inferred from selectivity statements |

| mGluR5 | Weak Antagonist | ~17.9 µM (for similar compound ML292) | Inferred from selectivity statements |

| mGluR6 | Weak PAM | ~6.8 µM (for similar compound ML292) | Inferred from selectivity statements |

| mGluR7 | No significant activity | > 10 µM | Inferred from selectivity statements |

| mGluR8 | No significant activity | > 10 µM | Inferred from selectivity statements |

Signaling Pathway

VU0364439, as a positive allosteric modulator, does not activate mGluR4 directly. Instead, it binds to a topographically distinct site on the receptor, enhancing the affinity and/or efficacy of the endogenous agonist, glutamate. The activation of mGluR4, a Gi/o-coupled receptor, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates ion channel activity and reduces neurotransmitter release at the presynaptic terminal.

Experimental Protocols

The selectivity profile of VU0364439 is primarily determined through in vitro functional assays, with the calcium mobilization assay being a key method.

Calcium Mobilization Assay for mGluR4 PAM Activity

This assay is used to determine the potency (EC₅₀) of VU0364439 in potentiating the response of mGluR4 to glutamate. Since mGluR4 is a Gi/o-coupled receptor and does not typically signal through calcium, a chimeric G-protein (Gqi5) is co-expressed with the receptor in a host cell line (e.g., CHO or HEK293 cells). This chimeric protein redirects the intracellular signal to the Gq pathway, leading to a measurable increase in intracellular calcium upon receptor activation.

Materials:

-

Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably co-expressing human mGluR4 and the chimeric G-protein Gqi5.

-

Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS), antibiotics, and selection agents.

-

Black-walled, clear-bottom 96- or 384-well microplates.

-

Phosphate-buffered saline (PBS).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

VU0364439 stock solution in DMSO.

-

L-glutamate stock solution in water.

-

A fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR or FlexStation).

Procedure:

-

Cell Culture and Seeding:

-

Culture the mGluR4/Gqi5 expressing cells in appropriate medium at 37°C and 5% CO₂.

-

Harvest the cells and seed them into the microplates at a predetermined optimal density.

-

Incubate the plates overnight to allow for cell adherence.

-

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.

-

Remove the culture medium from the cell plates and wash the cells with PBS.

-

Add the dye loading buffer to each well and incubate for 45-60 minutes at 37°C.

-

After incubation, wash the cells gently with assay buffer to remove excess dye.

-

-

Compound and Agonist Preparation:

-

Prepare serial dilutions of VU0364439 in assay buffer.

-

Prepare a solution of L-glutamate at a concentration that elicits a submaximal response (EC₂₀).

-

-

Assay Performance:

-

Place the cell plate and compound/agonist plates into the fluorescence plate reader.

-

Establish a stable baseline fluorescence reading.

-

Add the VU0364439 dilutions to the cell plate and incubate for a short period (e.g., 2-5 minutes).

-

Add the EC₂₀ concentration of L-glutamate to all wells.

-

Measure the fluorescence intensity over time to capture the peak calcium response.

-

-

Data Analysis:

-

The increase in fluorescence intensity corresponds to the potentiation of the glutamate response by VU0364439.

-

Plot the peak fluorescence response against the concentration of VU0364439 to generate a dose-response curve and determine the EC₅₀ value.

-

Experimental Workflow

The following diagram illustrates a typical experimental workflow for characterizing the selectivity profile of a novel mGluR4 PAM like VU0364439.

Conclusion

VU0364439 is a highly potent and selective positive allosteric modulator of mGluR4. Its selectivity profile, characterized primarily through in vitro functional assays such as the calcium mobilization assay, demonstrates a clear preference for mGluR4 over other metabotropic glutamate receptor subtypes. This high degree of selectivity makes VU0364439 an invaluable research tool for elucidating the physiological and pathophysiological roles of mGluR4 and serves as a promising lead scaffold for the development of novel therapeutics targeting this receptor. Further detailed characterization of its activity at a broader panel of receptors and in more complex cellular and in vivo models will be crucial for its continued development.

In Vitro Characterization of VU0364439: A Technical Guide for Researchers

An In-depth Examination of the Potent and Selective mGluR4 Positive Allosteric Modulator

This technical guide provides a comprehensive overview of the in vitro pharmacological properties of VU0364439, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). This document is intended for researchers, scientists, and drug development professionals engaged in the study of glutamatergic neurotransmission and the development of novel therapeutics targeting neurological and psychiatric disorders.

Core Pharmacological Data

VU0364439 has been identified as a significant research tool for elucidating the physiological roles of mGluR4. Its in vitro activity is characterized by its high potency in functional assays.

| Parameter | Species | Value | Assay Type |

| EC50 | Human | 19.8 nM[1] | Calcium Mobilization |

Table 1: Potency of VU0364439. This table summarizes the half-maximal effective concentration (EC50) of VU0364439 in a functional in vitro assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide in-depth protocols for the key in vitro assays used to characterize VU0364439.

Functional Potency Assessment: Calcium Mobilization Assay

The functional potency of VU0364439 as an mGluR4 PAM is determined by its ability to enhance the receptor's response to glutamate, leading to an increase in intracellular calcium. This is typically measured using a fluorescence-based assay in a recombinant cell line.

Objective: To quantify the EC50 of VU0364439 in potentiating the glutamate-induced calcium mobilization in cells expressing human mGluR4.

Materials:

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably co-expressing human mGluR4 and a chimeric G-protein (e.g., Gqi5) that couples the Gi/o-linked mGluR4 to the Gq pathway, enabling a calcium readout.

-

Culture Medium: Standard cell culture medium appropriate for CHO cells (e.g., DMEM/F-12) supplemented with fetal bovine serum and necessary antibiotics.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 20 mM HEPES.

-

Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive fluorescent dye.

-

Test Compound: VU0364439, prepared as a stock solution in DMSO and serially diluted in assay buffer.

-

Agonist: L-glutamate, prepared as a stock solution in water and diluted in assay buffer to a final concentration that elicits a sub-maximal response (e.g., EC20).

-

Plate Reader: A fluorescence microplate reader with kinetic reading capability and liquid handling for compound addition.

Procedure:

-

Cell Plating: Seed the CHO-mGluR4/Gqi5 cells into black, clear-bottom 384-well microplates at a density of approximately 30,000 cells per well. Incubate overnight to allow for cell adherence.

-

Dye Loading: On the day of the assay, remove the culture medium and add the calcium indicator dye solution to each well. Incubate the plate at 37°C for 1 hour to allow the dye to enter the cells.

-

Compound Addition: Prepare serial dilutions of VU0364439 in assay buffer. Add the diluted compound to the respective wells of the cell plate.

-

Glutamate Stimulation: After a brief incubation with VU0364439, add a fixed concentration of L-glutamate (EC20) to all wells to stimulate the mGluR4 receptors.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity in each well using the plate reader. Record the kinetic response for a set period to capture the peak calcium mobilization.

-

Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Plot the peak fluorescence response against the concentration of VU0364439 and fit the data using a four-parameter logistic equation to determine the EC50 value.

Workflow for Calcium Mobilization Assay

References

In-Depth Technical Guide: Binding Affinity of VU0364439 to mGluR4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of VU0364439 to the metabotropic glutamate receptor 4 (mGluR4). It includes quantitative data, detailed experimental protocols for affinity determination, and visualizations of the relevant signaling pathways and experimental workflows.

Quantitative Binding Affinity Data

VU0364439 is a potent and selective positive allosteric modulator (PAM) of the human mGluR4.[1][2] As a PAM, its primary measure of potency is its half-maximal effective concentration (EC50), which quantifies its ability to enhance the receptor's response to an agonist, such as glutamate.

The binding characteristics of VU0364439 are summarized in the table below. It is important to note that for positive allosteric modulators, Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values are not the primary or most relevant metrics of their activity and are not commonly reported. These values are more typically used for competitive antagonists or inhibitors.

| Compound | Parameter | Value (nM) | Receptor | Assay Type | Reference |

| VU0364439 | EC50 | 19.8 | Human mGluR4 | Functional Assay (Potentiation of glutamate response in CHO cells) | [1][2][3][4][5][6] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the binding and functional effects of VU0364439 on mGluR4.

Cell Culture and Membrane Preparation

A common method for studying the effects of compounds on mGluR4 involves the use of recombinant cell lines that stably express the receptor.

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human mGluR4 (hGluR4) are frequently used.[2]

-

Culture Conditions: Cells are maintained in a suitable growth medium, such as a 1:1 mixture of DMEM and Ham's F-12, supplemented with 10% fetal bovine serum, antibiotics, and a selection agent (e.g., G418) to ensure the continued expression of the receptor. Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.

-

Membrane Preparation: For radioligand binding assays, cell membranes are prepared. Cultured cells are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at low speed to remove nuclei and large debris. The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes. The membrane pellet is washed and resuspended in an appropriate assay buffer and stored at -80°C until use. Protein concentration is determined using a standard method like the Bradford or BCA assay.

Radioligand Binding Assay (Competitive Binding)

Radioligand binding assays are a gold standard for determining the affinity of a ligand for a receptor.[7] For a PAM like VU0364439, a competitive binding assay can be designed to investigate its interaction with the receptor in the presence of a radiolabeled orthosteric or allosteric ligand.

-

Objective: To determine if VU0364439 binds to the same site as a known radiolabeled mGluR4 ligand or to assess its ability to modulate the binding of such a ligand.

-

Materials:

-

mGluR4-expressing cell membranes.

-

Radioligand: A suitable radiolabeled ligand for mGluR4, for example, [³H]-L-AP4 (an orthosteric agonist) or a radiolabeled allosteric modulator.

-

VU0364439 (unlabeled test compound).

-

Non-specific binding control: A high concentration of a known non-radiolabeled mGluR4 ligand to determine non-specific binding.

-

Assay Buffer: Typically a Tris-HCl buffer with divalent cations like Mg²⁺ and Ca²⁺.

-

96-well plates.

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

-

-

Procedure:

-

A constant concentration of the radioligand is added to each well of a 96-well plate.

-

Increasing concentrations of the unlabeled test compound (VU0364439) are added to the wells.

-

A set of wells containing the radioligand and a high concentration of a non-specific binding control are included to determine non-specific binding.

-

The binding reaction is initiated by adding the mGluR4-expressing cell membranes to each well.

-

The plates are incubated at a specific temperature (e.g., room temperature) for a defined period to allow the binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.

-

The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.

-

The filters are dried, and a scintillation cocktail is added.

-

The radioactivity on each filter is measured using a scintillation counter.

-

-

Data Analysis:

-

The amount of specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound.

-

The data are then plotted as the percentage of specific binding versus the log concentration of the test compound.

-

A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC50 value of the test compound.

-

If applicable, the Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the radioligand's concentration and its dissociation constant (Kd).

-

Functional Assay (Calcium Mobilization)

Functional assays are crucial for characterizing PAMs as they measure the compound's effect on receptor activity. A common functional assay for Gq-coupled GPCRs, or engineered G-protein chimeras like Gqi5 that couple to Gi/o-linked receptors such as mGluR4, is the measurement of intracellular calcium mobilization.[8]

-

Objective: To determine the EC50 value of VU0364439 for its potentiation of an agonist-induced response at mGluR4.

-

Materials:

-

CHO cells stably co-expressing hGluR4 and a chimeric G-protein (e.g., Gqi5) that redirects the Gi/o signal to the Gq pathway, leading to calcium release.[8]

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

An mGluR4 agonist (e.g., glutamate or L-AP4).

-

VU0364439.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

A fluorescence plate reader capable of kinetic reading.

-

-

Procedure:

-

Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and allowed to attach overnight.

-

The growth medium is removed, and the cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for a specific time at 37°C.[9]

-

After incubation, the dye-containing solution is removed, and the cells are washed with assay buffer.

-

A baseline fluorescence reading is taken.

-

Increasing concentrations of VU0364439 are added to the wells, followed by a fixed, sub-maximal (e.g., EC20) concentration of the mGluR4 agonist.

-

The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.

-

-

Data Analysis:

-

The peak fluorescence response is determined for each concentration of VU0364439.

-

The data are normalized to the response of the agonist alone (0% potentiation) and a maximal response (100% potentiation).

-

A dose-response curve is generated by plotting the percentage of potentiation against the log concentration of VU0364439.

-

The EC50 value is determined by fitting the data to a sigmoidal dose-response equation using non-linear regression.

-

Signaling Pathways and Experimental Workflows

mGluR4 Signaling Pathway

mGluR4 is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. VU0364439, as a positive allosteric modulator, binds to a site on the receptor distinct from the glutamate binding site and enhances the receptor's response to glutamate.

Caption: mGluR4 signaling pathway modulated by VU0364439.

Experimental Workflow: Competitive Radioligand Binding Assay

The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the binding characteristics of a test compound.

Caption: Workflow for a competitive radioligand binding assay.

References

- 1. apexbt.com [apexbt.com]

- 2. caymanchem.com [caymanchem.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. adooq.com [adooq.com]

- 5. VU 0364439 | mGluR Agonist | MCE [medchemexpress.cn]

- 6. axonmedchem.com [axonmedchem.com]

- 7. Co-operative binding assay for the characterization of mGlu4 allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of a potent, selective and in vivo active mGluR4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. AID 2193 - Modulation of the Metabotropic Glutamate Receptor mGluR4: Selectivity at mGluR1 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: VU0364439, a Positive Allosteric Modulator of mGluR4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, pharmacological profile, and relevant experimental methodologies for the compound VU0364439. This document is intended to serve as a core resource for researchers in neuroscience, pharmacology, and drug development investigating the therapeutic potential of modulating the metabotropic glutamate receptor 4 (mGluR4).

Core Chemical and Pharmacological Properties

VU0364439 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). Unlike orthosteric agonists that directly activate the receptor, VU0364439 binds to an allosteric site, enhancing the receptor's response to the endogenous ligand, glutamate. This modulation offers a nuanced approach to augmenting mGluR4 signaling, which is implicated in a variety of neurological and psychiatric disorders.

Chemical Identification and Properties

A summary of the key chemical identifiers and properties of VU0364439 is presented in Table 1.

| Property | Value |

| CAS Number | 1246086-78-1[1] |

| IUPAC Name | N-[3-Chloro-4-[[(2-chlorophenyl)amino]sulfonyl]phenyl]-2-pyridinecarboxamide[1] |

| Molecular Formula | C₁₈H₁₃Cl₂N₃O₃S[1][2][3] |

| Molecular Weight | 422.29 g/mol [2][3] |

| Canonical SMILES | C1=CC=C(C(=C1)NS(=O)(=O)C2=C(C=C(C=C2)NC(=O)C3=CC=CC=N3)Cl)Cl[3] |

| InChI Key | IXHCGJXBIHHIEF-UHFFFAOYSA-N[1] |

| Appearance | Solid powder[1] |

| Solubility | Soluble in DMSO (up to 100 mM); Insoluble in water and ethanol[3][4] |

| Melting Point | Not specified in available literature. |

| Storage | Store at -20°C for long-term stability[1][2] |

Pharmacological Profile

VU0364439's primary pharmacological activity is as a positive allosteric modulator of mGluR4. A summary of its key pharmacological data is provided in Table 2.

| Parameter | Value | Species/Assay Condition |

| Mechanism of Action | Positive Allosteric Modulator (PAM) | mGluR4 |

| EC₅₀ | 19.8 nM[3] | Human mGluR4, in vitro[3] |

| Selectivity | Selective for mGluR4 | Counterscreening against other mGluR subtypes is a standard procedure for novel PAMs.[5] |

Synthesis and Elucidation

While a specific, detailed synthesis protocol for VU0364439 is not publicly available, a plausible synthetic route can be devised based on established organic chemistry principles for the formation of sulfonamides and amides. The proposed synthesis involves a two-step process:

-

Sulfonamide Formation: Reaction of 2-chloroaniline with 4-amino-2-chlorobenzenesulfonyl chloride. This would likely be carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, in an aprotic solvent like dichloromethane or tetrahydrofuran.

-

Amide Coupling: The resulting sulfonamide intermediate would then be coupled with picolinic acid (2-pyridinecarboxylic acid). This amide bond formation can be achieved using standard peptide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt), in a suitable solvent like dimethylformamide (DMF).

Signaling Pathways of mGluR4 Modulation

Activation of mGluR4, particularly by a PAM like VU0364439, modulates several downstream signaling cascades. These pathways are crucial for the receptor's role in regulating neurotransmitter release and synaptic plasticity.

Canonical Gᵢ/ₒ-Coupled Pathway

The primary and most well-characterized signaling pathway for mGluR4 involves its coupling to Gᵢ/ₒ proteins. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent reduction in the activity of Protein Kinase A (PKA). This pathway is a key mechanism for the presynaptic inhibition of neurotransmitter release.

References

The Pharmacology of VU0364439: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0364439 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). This guide provides a comprehensive overview of the pharmacology of VU0364439, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and the key structure-activity relationships of its chemical series.

Introduction

Metabotropic glutamate receptor 4 (mGluR4), a member of the Group III mGluRs, is a Gi/o-coupled G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. Its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This modulation of the glutamatergic system makes mGluR4 an attractive therapeutic target for a range of neurological and psychiatric disorders, including Parkinson's disease and anxiety. Positive allosteric modulators offer a promising therapeutic strategy by enhancing the receptor's response to the endogenous ligand, glutamate, thereby providing a more subtle and spatially restricted modulation of receptor activity compared to orthosteric agonists. VU0364439, emerging from a 4-(phenylsulfamoyl)phenylacetamide chemical series, represents a key tool compound for studying mGluR4 pharmacology.

Mechanism of Action

VU0364439 functions as a positive allosteric modulator of mGluR4. It does not activate the receptor directly but potentiates the response of mGluR4 to glutamate. By binding to an allosteric site, which is topographically distinct from the orthosteric glutamate-binding site, VU0364439 increases the affinity and/or efficacy of glutamate, leading to an amplified downstream signaling cascade.

Quantitative Pharmacological Data

The potency and selectivity of VU0364439 have been characterized in various in vitro assays. The following tables summarize the key quantitative data for this compound.

| Parameter | Receptor | Value | Assay Type | Reference |

| EC50 | human mGluR4 | 19.8 nM | Calcium Mobilization | [1] |

Table 1: Potency of VU0364439 at human mGluR4.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the pharmacology of VU0364439.

Calcium Mobilization Assay for mGluR4 PAMs

This functional assay is commonly used to quantify the activity of Gi/o-coupled receptors like mGluR4 by co-expressing the receptor with a promiscuous G-protein that couples to the Gq pathway, thereby redirecting the signal to intracellular calcium release.

Objective: To determine the EC50 of VU0364439 as a positive allosteric modulator of mGluR4.

Materials:

-

Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably co-expressing human mGluR4 and a promiscuous G-protein (e.g., Gα15, Gα16, or a chimeric Gqi5).

-

Cell Culture Medium: DMEM/F-12 supplemented with 10% FBS, antibiotics, and selection agents (e.g., G418 for mGluR4 and hygromycin B for the G-protein).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.

-

Calcium-Sensitive Dye: Fluo-4 AM or equivalent.

-

Probenecid: Anion transport inhibitor to prevent dye extrusion.

-

VU0364439: Stock solution in DMSO.

-

L-Glutamate: Stock solution in water or assay buffer.

-

Plate Reader: Fluorescence Imaging Plate Reader (FLIPR) or FlexStation capable of kinetic reading and automated liquid handling.

Protocol:

-

Cell Plating:

-

Culture the mGluR4-expressing cells to ~80-90% confluency.

-

Trypsinize and resuspend the cells in fresh culture medium.

-

Seed the cells into black-walled, clear-bottom 96- or 384-well plates at a density of 40,000-60,000 cells per well (for 96-well plates).

-

Incubate overnight at 37°C and 5% CO2.

-

-

Dye Loading:

-

Prepare a dye loading buffer containing Fluo-4 AM (typically 2-4 µM) and probenecid (around 2.5 mM) in assay buffer.

-

Aspirate the culture medium from the cell plate.

-

Add the dye loading buffer to each well.

-

Incubate the plate at 37°C for 45-60 minutes in the dark.

-

-

Compound Preparation:

-

Prepare serial dilutions of VU0364439 in assay buffer.

-

Prepare a solution of L-glutamate at a concentration that elicits a sub-maximal response (EC20), which should be predetermined for the specific cell line.

-

-

Assay Performance:

-

Wash the cells with assay buffer to remove extracellular dye.

-

Add assay buffer to each well.

-

Place the cell plate and compound plates into the plate reader.

-

Establish a stable baseline fluorescence reading for 10-20 seconds.

-

The instrument adds the VU0364439 dilutions to the wells.

-

After a short pre-incubation period (e.g., 1-2 minutes), the instrument adds the EC20 concentration of L-glutamate.

-

Continue to record the fluorescence signal for at least 60-120 seconds.

-

-

Data Analysis:

-

The change in fluorescence (ΔRFU) is calculated by subtracting the baseline from the peak fluorescence after agonist addition.

-

The potentiation by VU0364439 is determined by the increase in the glutamate-induced calcium response.

-

The EC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

-

Experimental Workflow Diagram

Signaling Pathway

The potentiation of mGluR4 by VU0364439 enhances the canonical Gi/o signaling pathway, leading to a series of downstream cellular effects.

mGluR4 Downstream Signaling Cascade

-

Glutamate Binding: Glutamate binds to the orthosteric site of the mGluR4 receptor.

-

PAM Potentiation: VU0364439, bound to its allosteric site, enhances the conformational change induced by glutamate binding.

-

G-Protein Activation: The activated mGluR4 receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein.

-

G-Protein Dissociation: The Gαi/o-GTP and Gβγ subunits dissociate from each other and the receptor.

-

Adenylyl Cyclase Inhibition: The Gαi/o-GTP subunit directly inhibits the activity of adenylyl cyclase.

-

cAMP Reduction: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).

-

Downstream Effector Modulation: The reduction in cAMP levels leads to decreased activity of cAMP-dependent protein kinase (PKA) and modulation of other downstream effectors, ultimately impacting ion channel function and neurotransmitter release.

Signaling Pathway Diagram

Structure-Activity Relationship (SAR)

VU0364439 belongs to a series of 4-(phenylsulfamoyl)phenylacetamide mGluR4 PAMs. The structure-activity relationship studies for this series, as detailed by Engers et al. (2010), have highlighted several key structural features that are crucial for potency and selectivity.

-

Picolinamide Headgroup: The picolinamide moiety is a critical component for the activity of this series.

-

Phenylsulfamoyl Core: The central 4-(phenylsulfamoyl)phenylacetamide scaffold is essential for the observed pharmacological activity.

-

Substitution on the Phenylsulfamoyl Ring: The nature and position of substituents on the phenyl ring of the sulfamoyl group significantly influence potency. For instance, a 2-chloro substitution, as seen in VU0364439, was found to be optimal for high potency.

-

Linker between the Core and Headgroup: The acetamide linker plays a role in correctly positioning the picolinamide headgroup for interaction with the receptor.

Further optimization of this scaffold has led to the development of other potent and selective mGluR4 PAMs, underscoring the importance of this chemical series in the exploration of mGluR4 pharmacology.

Conclusion

VU0364439 is a valuable pharmacological tool for the investigation of mGluR4 function. Its high potency and selectivity make it an excellent probe for elucidating the role of mGluR4 in various physiological and pathological processes. The detailed pharmacological profile and experimental methodologies provided in this guide serve as a comprehensive resource for researchers in the field of neuroscience and drug discovery. Further studies to fully characterize its selectivity profile and in vivo pharmacokinetics will be beneficial for its application in more complex biological systems.

References

Unveiling the Off-Target Profile of VU0364439: A Technical Guide

For Immediate Release

Nashville, TN – VU0364439, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4), has garnered significant interest within the neuroscience research community for its potential therapeutic applications. This technical guide provides an in-depth analysis of the potential off-target effects of VU0364439, offering a comprehensive resource for researchers, scientists, and drug development professionals. The information presented herein is synthesized from the primary scientific literature, focusing on quantitative data, experimental methodologies, and the elucidation of relevant biological pathways.

Summary of Off-Target Activity

VU0364439 emerges from a 4-(phenylsulfamoyl)phenylacetamide chemical series and is distinguished by its high potency for the human mGlu4 receptor, with a reported EC50 of 19.8 nM.[1] A critical aspect of its preclinical evaluation is the assessment of its selectivity profile to identify potential off-target interactions that could lead to undesired physiological effects.

A comprehensive selectivity panel was utilized to evaluate the activity of VU0364439 against other metabotropic glutamate receptor subtypes. The data reveals a remarkable degree of selectivity for mGlu4.

| Receptor Subtype | Agonist Activity (EC50) | Antagonist Activity (IC50) |

| mGlu1 | > 10 µM | > 10 µM |

| mGlu2 | > 10 µM | > 10 µM |

| mGlu3 | > 10 µM | > 10 µM |

| mGlu5 | > 10 µM | > 10 µM |

| mGlu6 | > 10 µM | > 10 µM |

| mGlu7 | > 10 µM | > 10 µM |

| mGlu8 | > 10 µM | > 10 µM |

Table 1: Selectivity Profile of VU0364439 against mGlu Receptor Subtypes. Data indicates that VU0364439 does not exhibit significant agonist or antagonist activity at other mGlu receptor subtypes at concentrations up to 10 µM, highlighting its high selectivity for mGlu4.

Further characterization of VU0364439 revealed its lack of activity at the orthosteric glutamate binding site, confirming its allosteric mechanism of action. This property is crucial as it suggests that VU0364439 modulates mGlu4 receptor activity only in the presence of the endogenous agonist, glutamate, potentially offering a more nuanced and safer therapeutic window compared to orthosteric agonists.

Experimental Protocols

The determination of the pharmacological profile of VU0364439 involved robust and validated experimental methodologies.

Cell Lines and Receptor Expression

Stable cell lines expressing human mGlu4 were utilized for the primary functional assays. For selectivity screening, cell lines individually expressing other human mGlu receptor subtypes (mGlu1, mGlu2, mGlu3, mGlu5, mGlu6, mGlu7, and mGlu8) were employed.

Calcium Mobilization Assay (for mGlu1 and mGlu5)

-

Principle: Group I mGlu receptors (mGlu1 and mGlu5) couple to Gq proteins, leading to an increase in intracellular calcium upon activation.

-

Method:

-

Cells were plated in 96-well plates and grown to confluence.

-

Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

A baseline fluorescence reading was taken.

-

VU0364439 was added at various concentrations, followed by a sub-maximal concentration of glutamate (EC20).

-

Changes in fluorescence, indicative of calcium mobilization, were measured using a fluorescence plate reader.

-

For antagonist activity, cells were pre-incubated with VU0364439 before the addition of a potent agonist.

-

cAMP Inhibition Assay (for mGlu2, mGlu3, mGlu4, mGlu6, mGlu7, and mGlu8)

-

Principle: Group II and III mGlu receptors couple to Gi/o proteins, which inhibit adenylyl cyclase and lead to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Method:

-

Cells were plated and grown to confluence.

-

Cells were treated with forskolin to stimulate cAMP production.

-

VU0364439 was added at various concentrations in the presence of an EC20 concentration of glutamate.

-

Intracellular cAMP levels were measured using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).

-

For antagonist activity, cells were pre-incubated with VU0364439 before the addition of a known agonist.

-

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of mGlu4 and the general workflow for assessing the off-target effects of VU0364439.

Caption: mGlu4 receptor signaling pathway.

Caption: Workflow for off-target screening.

Conclusion

Based on the available data from its primary characterization, VU0364439 demonstrates a highly selective pharmacological profile for the mGlu4 receptor. Its lack of significant activity at other mGlu receptor subtypes at concentrations up to 10 µM underscores its potential as a precise research tool and a promising starting point for the development of therapeutics with a favorable safety profile. The detailed experimental protocols provided herein offer a framework for the continued investigation and validation of the selectivity of VU0364439 and other novel allosteric modulators. Further screening against a broader panel of unrelated receptors, ion channels, and enzymes would be necessary to provide a more complete picture of its off-target liabilities in a drug development context.

References

In-Depth Technical Guide: Structural and Functional Analysis of VU0364439, a Positive Allosteric Modulator of mGluR4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and functional characteristics of VU0364439, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). This document details its chemical properties, mechanism of action, and the experimental methodologies used for its characterization, offering valuable insights for researchers in neuroscience and drug development.

Core Structural and Chemical Properties

VU0364439 is a small molecule modulator belonging to the class of phenylsulfonamides. Its chemical structure and properties are fundamental to its interaction with the mGluR4 receptor.

| Property | Value |

| IUPAC Name | N-(3-chloro-4-((phenylsulfonyl)amino)phenyl)picolinamide |

| Molecular Formula | C₁₈H₁₄ClN₃O₃S |

| Molecular Weight | 399.84 g/mol |

| EC₅₀ for human mGluR4 | 19.8 nM[1] |

Mechanism of Action: Positive Allosteric Modulation of mGluR4

VU0364439 functions as a positive allosteric modulator (PAM) of the mGluR4 receptor.[1] This means it does not directly activate the receptor on its own but enhances the receptor's response to the endogenous ligand, glutamate. The binding of VU0364439 to a topographically distinct allosteric site on the receptor increases the affinity and/or efficacy of glutamate, leading to a more robust downstream signaling cascade upon glutamate binding.

Metabotropic glutamate receptors, including mGluR4, are Class C G-protein coupled receptors (GPCRs) that play a crucial role in modulating synaptic transmission and neuronal excitability. mGluR4 is predominantly expressed in the central nervous system and is involved in the regulation of neurotransmitter release.

The signaling pathway initiated by the activation of mGluR4, and potentiated by VU0364439, typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This modulation of the glutamatergic system makes mGluR4 an attractive therapeutic target for neurological and psychiatric disorders, including Parkinson's disease.

Experimental Protocols

Synthesis of VU0364439

A detailed, step-by-step synthesis protocol for VU0364439 can be found in the primary literature describing its discovery. The general synthetic route involves the coupling of key intermediates.

In Vitro Electrophysiology

To characterize the modulatory effects of VU0364439 on mGluR4 activity, whole-cell patch-clamp electrophysiology is commonly employed in cell lines stably expressing the human mGluR4 receptor (e.g., HEK293 cells).

Methodology:

-

Cell Culture: HEK293 cells stably expressing human mGluR4 are cultured under standard conditions.

-

Electrophysiological Recordings: Whole-cell voltage-clamp recordings are performed. Cells are held at a holding potential of -70 mV.

-

Drug Application: A baseline response is established by applying a sub-maximal concentration of glutamate (e.g., EC₂₀). Subsequently, VU0364439 is co-applied with glutamate to assess its potentiating effect.

-

Data Analysis: The potentiation by VU0364439 is quantified by measuring the increase in the glutamate-evoked current. Concentration-response curves are generated to determine the EC₅₀ of VU0364439.

In Vivo Behavioral Assays

While VU0364439 itself has been reported to possess less than ideal pharmacokinetic properties for in vivo studies, its characterization has informed the development of other in vivo tool compounds.[1] Preclinical evaluation of mGluR4 PAMs for potential therapeutic applications, such as in Parkinson's disease, often involves rodent models.

Example Rodent Model for Parkinson's Disease:

-

Model Induction: Unilateral lesions of the nigrostriatal dopamine pathway are induced in rodents by stereotaxic injection of 6-hydroxydopamine (6-OHDA).

-

Behavioral Testing:

-

Cylinder Test: To assess forelimb use asymmetry.

-

Apomorphine- or Amphetamine-Induced Rotations: To measure the rotational behavior as an index of dopamine receptor supersensitivity or dopamine release, respectively.

-

-

Drug Administration: The test compound (an mGluR4 PAM) is administered systemically (e.g., intraperitoneally).

-

Data Analysis: The effect of the compound on motor deficits is quantified and compared to vehicle-treated control animals.

Structure-Activity Relationship (SAR)

The development of VU0364439 and related compounds has been guided by extensive structure-activity relationship (SAR) studies. These studies have explored how modifications to different parts of the molecule impact its potency and selectivity for mGluR4.

| Molecular Region | SAR Observations |

| Picolinamide Headgroup | Essential for activity. Modifications to the pyridine ring can affect potency. |

| Central Phenyl Ring | Substitution patterns on this ring are critical. The chloro substituent at the 3-position is important. |

| Sulfonamide Linker | The sulfonamide moiety is a key structural feature. |

| Terminal Phenyl Ring | Substitutions on this ring can modulate potency and pharmacokinetic properties. |

Conclusion

VU0364439 is a valuable research tool for studying the function of the mGluR4 receptor. Its high potency and selectivity make it an excellent in vitro probe. While its own pharmacokinetic profile may limit its direct in vivo application, the structural and functional insights gained from its characterization have been instrumental in the development of next-generation mGluR4 PAMs with improved drug-like properties for potential therapeutic use in a range of neurological disorders. Further research focusing on the precise binding interactions of VU0364439 within the allosteric pocket of mGluR4 will continue to inform the rational design of novel modulators.

References

Methodological & Application

Application Notes and Protocols for VU 0364439

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU 0364439 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4).[1][2][3] As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. This property makes this compound a valuable tool for studying the physiological roles of mGluR4 and for investigating its therapeutic potential in neurological disorders such as Parkinson's disease.[1] These notes provide detailed protocols for the proper dissolution and handling of this compound for use in in vitro assays.

Chemical and Physical Properties

A summary of the key properties of this compound is presented in the table below. This information is critical for accurate preparation of stock solutions and subsequent dilutions.

| Property | Value | Source |

| Molecular Weight | 422.29 g/mol | [1][2][3][4] |

| Appearance | Solid powder | [2][5] |

| Purity | ≥98% | [1][2][5] |

| Solubility in DMSO | ≥21.11 mg/mL; ~77 mg/mL | [2][3] |

| Solubility in Water | Insoluble | [2][3] |

| Solubility in Ethanol | Insoluble | [2][3] |

| In Vitro EC₅₀ | 19.8 nM (human mGluR4) | [1][2][3] |

Experimental Protocols

Materials and Equipment

-

This compound (lyophilized powder)

-

Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

-

Sterile microcentrifuge tubes

-

Calibrated pipettes and sterile, low-retention tips

-

Vortex mixer

-

Sonicator (optional)

-

Appropriate personal protective equipment (PPE): lab coat, gloves, and safety glasses

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution that can be aliquoted and stored for future use.

Calculations: To prepare a 10 mM stock solution, the required mass of this compound is calculated using the following formula:

Mass (mg) = Desired Concentration (mM) × Volume (L) × Molecular Weight ( g/mol )

For 1 mL of a 10 mM stock: Mass (mg) = 10 mmol/L × 0.001 L × 422.29 g/mol = 4.22 mg

Procedure:

-

Weighing: Carefully weigh out 4.22 mg of this compound powder and place it into a sterile microcentrifuge tube.

-

Solvent Addition: Add 1 mL of anhydrous, cell culture grade DMSO to the tube.

-

Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid in dissolution if necessary.

-

Visual Inspection: Visually inspect the solution to ensure there are no undissolved particulates. The solution should be clear.

-

Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. Store aliquots at -20°C.[2][3][5] Lyophilized powder should also be stored at -20°C.[3][5]

Note on Stability: It is recommended to use freshly prepared solutions. If stored, use within one month to prevent loss of potency.[3] Avoid multiple freeze-thaw cycles.[3]

Preparation of Working Solutions for In Vitro Assays

Working solutions are prepared by serially diluting the 10 mM stock solution in the appropriate cell culture medium. It is crucial to maintain the final DMSO concentration at a non-toxic level, typically ≤0.5% for most cell lines.[4]

Example: Preparing a 10 µM final concentration in a 1 mL assay volume:

-

Intermediate Dilution: Prepare an intermediate dilution of the 10 mM stock solution. For example, dilute the 10 mM stock 1:100 in cell culture medium to create a 100 µM solution.

-

Take 1 µL of the 10 mM stock solution.

-

Add it to 99 µL of cell culture medium.

-

-

Final Dilution: Add the appropriate volume of the intermediate solution to your assay well to achieve the final desired concentration. To get a 10 µM final concentration in 1 mL:

-

Add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium in the assay well.

-

The final DMSO concentration in this example will be 0.1%, which is well-tolerated by most cell lines.

-

Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental conditions to account for any solvent effects.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram outlines the general workflow from receiving the compound to its application in an in vitro assay.

Caption: Workflow for preparing this compound solutions.

mGluR4 Signaling Pathway

This compound acts as a PAM at the mGluR4 receptor. This receptor is a member of the Group III metabotropic glutamate receptors, which are coupled to the Gαi/o G-protein. The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Caption: Simplified mGluR4 signaling pathway.

References

Application Notes and Protocols for VU 0364439 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of VU 0364439, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), in various cell culture applications. This compound is a valuable tool for studying the physiological roles of mGluR4 and for the discovery of novel therapeutics targeting this receptor.

Compound Information

| Property | Value | Reference |

| IUPAC Name | N-(3-chloro-4-((2-chlorophenyl)sulfamoyl)phenyl)picolinamide | [1] |

| Molecular Formula | C₁₈H₁₃Cl₂N₃O₃S | [2] |

| Molecular Weight | 422.29 g/mol | [2] |

| CAS Number | 1246086-78-1 | [2] |

| EC₅₀ (human mGluR4) | 19.8 nM | [1][2][3] |

| Solubility | Soluble in DMSO, insoluble in water and ethanol. | [3] |

| Storage | Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |

Mechanism of Action and Signaling Pathway

This compound acts as a positive allosteric modulator at the mGluR4. This means it does not directly activate the receptor but enhances the response of the receptor to its endogenous ligand, glutamate. The mGluR4 is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Recommended Concentrations for Cell Culture

The optimal concentration of this compound will vary depending on the cell type, the specific assay, and the concentration of glutamate present in the culture medium. Based on its EC₅₀ of 19.8 nM, a concentration range of 1 nM to 10 µM is a good starting point for most applications. A manufacturer suggests initiating in vitro studies with a top concentration of 30 µM followed by 1:3 serial dilutions.[3]

| Application | Recommended Starting Concentration Range | Key Considerations |

| Functional Assays (e.g., Calcium Mobilization, cAMP) | 1 nM - 10 µM | The EC₅₀ was determined in a CHO cell line engineered to express mGluR4 and a chimeric G-protein.[4] Potency may vary in other cell lines. |

| Neuroprotection/Neurotoxicity Assays | 100 nM - 30 µM | Long-term incubation may require lower concentrations to avoid potential off-target effects or cytotoxicity. Empirical determination is crucial. |

| Cell Proliferation/Viability Assays | 100 nM - 30 µM | It is essential to first determine the direct cytotoxic effects of this compound on the cell line of interest. |

Experimental Protocols

Preparation of this compound Stock Solution

-

Reconstitution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in anhydrous DMSO.

-

Aliquoting: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.

-

Storage: Store the aliquots at -20°C or -80°C for long-term stability.

Protocol for Calcium Mobilization Assay in mGluR4-Expressing CHO Cells

This protocol is adapted from methods used for the initial characterization of mGluR4 PAMs.[4][5]

Materials:

-

CHO cells stably expressing human mGluR4 and a chimeric G-protein (e.g., Gqi5) that couples to the phospholipase C pathway.

-

Cell culture medium: DMEM supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics.

-

Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Calcium-sensitive dye (e.g., Fluo-4 AM).

-

Probenecid (optional, to prevent dye extrusion).

-

This compound.

-

Glutamate.

-

Black-walled, clear-bottom 96- or 384-well plates.

-

Fluorescence plate reader with automated injection capabilities.

Procedure:

-

Cell Plating: Seed the mGluR4-expressing CHO cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

-

Dye Loading:

-

Prepare the calcium dye loading solution in assay buffer according to the manufacturer's instructions. Probenecid can be included to improve dye retention.

-

Aspirate the culture medium from the cell plate and wash once with assay buffer.

-

Add the dye loading solution to each well and incubate for 1 hour at 37°C.

-

-

Compound Preparation:

-

Prepare a dilution series of this compound in assay buffer. A typical starting concentration is 30 µM with 1:3 serial dilutions.[3]

-

Prepare a solution of glutamate at a concentration that elicits a submaximal response (e.g., EC₂₀). This concentration needs to be predetermined for the specific cell line.

-

-

Assay Measurement:

-

Place the dye-loaded cell plate into the fluorescence plate reader.

-

Program the instrument to first add the this compound dilutions (or vehicle control) to the wells and incubate for a short period (e.g., 2-5 minutes).

-

Subsequently, inject the EC₂₀ concentration of glutamate into the wells.

-

Measure the fluorescence intensity before and after the addition of glutamate. The change in fluorescence indicates the intracellular calcium concentration.

-

-

Data Analysis:

-

Calculate the potentiation of the glutamate response by this compound.

-

Plot the potentiation against the log of the this compound concentration to determine the EC₅₀.

-

Protocol for Assessing Cytotoxicity of this compound

It is crucial to determine if this compound exhibits any inherent cytotoxicity at the concentrations used in functional assays. A standard MTT or LDH assay can be employed for this purpose.

Materials:

-

Cell line of interest (e.g., a neuronal cell line like SH-SY5Y or primary neurons).

-

Complete cell culture medium.

-

This compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) cytotoxicity assay kit.

-

96-well cell culture plates.

-

Plate reader (spectrophotometer).

Procedure:

-

Cell Plating: Seed cells into a 96-well plate at an appropriate density and allow them to adhere and grow for 24 hours.

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete culture medium. A broad concentration range is recommended for the initial assessment (e.g., 10 nM to 100 µM).

-

Include a vehicle control (DMSO at the highest concentration used for the dilutions) and a positive control for cell death (e.g., a known cytotoxic agent).

-

Replace the medium in the cell plate with the medium containing the different concentrations of this compound.

-

-

Incubation: Incubate the cells for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

-

Viability/Cytotoxicity Measurement:

-